Diisobutyl carbonate

Catalog No.
S1891951
CAS No.
539-92-4
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
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Diisobutyl carbonate

CAS Number

539-92-4

Product Name

Diisobutyl carbonate

IUPAC Name

bis(2-methylpropyl) carbonate

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

UXXXZMDJQLPQPH-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)OCC(C)C

Organic Synthesis: A Protecting Group and Alkylating Agent

DIBC acts as a protecting group for carbonyl functionalities (C=O) in organic molecules. It reacts with alcohols or phenols to form carbonic acid esters, effectively masking the carbonyl group during reactions. These esters are stable under various reaction conditions but readily cleaved with mild acidic or basic treatment, regenerating the original carbonyl group [].

Polymer Chemistry: Introduction of Carbonate Linkages

DIBC plays a role in synthesizing polycarbonates, a class of important polymers with diverse applications. It reacts with dihydroxy compounds (molecules with two hydroxyl groups) to form carbonate linkages in the polymer backbone. These linkages contribute to the desirable properties of polycarbonates, such as good thermal stability and mechanical strength [].

Diisobutyl carbonate is an organic compound with the molecular formula C9H18O3C_9H_{18}O_3 and a molecular weight of approximately 174.24 g/mol. It is classified as a carbonate ester, specifically a diester of carbonic acid and isobutanol. The compound appears as a colorless liquid with a mild odor, and it is soluble in organic solvents such as ethanol and ether but has limited solubility in water . Diisobutyl carbonate is known for its low toxicity and potential applications in various fields, including pharmaceuticals and as a solvent.

DIBC is a flammable liquid with moderate toxicity []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. Always handle DIBC with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

And formulations due to its low toxicity.
  • Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Plasticizer: Employed in the production of plastics and coatings to enhance flexibility and durability.
  • Carbon Capture: Investigated for its potential role in carbon capture technologies due to its ability to react with carbon dioxide .
  • Diisobutyl carbonate shares structural similarities with other dialkyl carbonates. Below is a comparison highlighting its uniqueness:

    CompoundMolecular FormulaBoiling Point (°C)Unique Features
    Diisobutyl CarbonateC9H18O3C_9H_{18}O_3480.6 K (207.5 °C)Low toxicity; versatile solvent
    Dimethyl CarbonateC3H6O3C_3H_6O_390 °CCommonly used as a methylating agent
    Diethyl CarbonateC6H12O3C_6H_{12}O_3130 °CUsed primarily as a solvent
    Dipropyl CarbonateC9H18O3C_9H_{18}O_3180 °CHigher boiling point than diisobutyl

    Diisobutyl carbonate stands out due to its favorable safety profile and versatility in applications compared to other dialkyl carbonates.

    For Diisobutyl Carbonate

    Synthesis MethodTemperature (°C)Pressure (MPa)Catalyst SystemYield (%)
    Transesterification with dimethyl carbonate120-140AtmosphericTetraethylammonium prolinate72
    Carbon dioxide + isobutanol with metal oxide catalyst120-1804.0-5.0Metal oxide composite (ZnO/Al₂O₃/La₂O₃)92
    Transesterification from 1,4-pentanediol carbonate1204.0Metal-rare earth oxide composite92
    Direct synthesis with cerium oxide catalyst140-1800.4-5.0Cerium oxide with dehydrating agent23-75
    Electrochemical synthesis with ionic liquids55-70AtmosphericIonic liquid with metal electrode6-7

    The data demonstrates that metal oxide composite systems achieve the highest yields, reaching 92% under optimized conditions [6]. These systems offer significant advantages over traditional phosgene-based routes, including reduced environmental impact, enhanced safety profiles, and comparable or superior product yields [3] [4].

    Catalytic Processes Using Carbon Dioxide Feedstocks

    The utilization of carbon dioxide as a feedstock for diisobutyl carbonate synthesis represents a frontier in sustainable chemical production [7] [8]. These processes address both carbon dioxide utilization challenges and the demand for environmentally benign synthesis routes.

    Cerium Oxide Catalyzed Direct Synthesis

    Cerium oxide-based catalysts have demonstrated exceptional performance in the direct synthesis of carbonate esters from carbon dioxide and alcohols [8] [9]. Research has shown that cerium oxide, when combined with appropriate dehydrating agents such as tetraethyl orthosilicate, can facilitate diisobutyl carbonate formation under relatively mild conditions [8]. The cooperative system combining cerium oxide as the catalyst and tetraethyl orthosilicate as the dehydrating agent achieves significant yields without the requirement for high-pressure carbon dioxide [8].

    The catalytic mechanism involves the formation of a cerium oxide-carbon dioxide complex that activates the carbon dioxide molecule for subsequent reaction with isobutanol [9]. Computational studies using density functional theory have revealed that the presence of oxygen vacancies in cerium oxide surfaces markedly lowers the activation energy barrier for carbon dioxide activation [9]. The three-step Langmuir-Hinshelwood mechanism includes the formation and esterification of monomethyl carbonate intermediates and the removal of water molecules [9].

    Mixed Metal Oxide Systems

    Mixed metal oxide systems derived from layered double hydroxide precursors have shown promising catalytic activity for carbon dioxide fixation reactions [10]. These materials, obtained through calcination at 500-600°C, demonstrate excellent thermal stability and reactive site accessibility [10]. The catalytic mechanism involves the activation of carbon dioxide on acid-base sites provided by the metal components, facilitating subsequent reaction with alcohol substrates [10].

    Research has identified that mixed metal oxide catalysts containing combinations of zinc, aluminum, and rare earth elements exhibit superior performance under atmospheric carbon dioxide pressure [11] [10]. The incorporation of lanthanum and cerium components enhances both the dispersion and oxygen mobility within the catalyst structure, leading to improved catalytic activity [12] [11].

    Carbon Dioxide Activation Mechanisms

    Table 2: Catalytic Processes Using Carbon Dioxide Feedstocks

    Catalyst TypeCO₂ Pressure (MPa)Operating Temperature (°C)Conversion Rate (%)Selectivity (%)
    Cerium oxide (CeO₂)0.4-5.0140-18035-9088-96
    Metal oxide composite (70% ZnO, 15% Al₂O₃, 14% La₂O₃)4.01209892
    Cerium oxide-zirconium dioxide solid solution0.1-5.014050-8085-95
    Rare earth metal complexes0.1-2.470-16040-9785-95
    Mixed metal oxides (layered double hydroxide derived)0.17060-9080-95

    The data reveals that metal oxide composite systems achieve the highest conversion rates, reaching 98% under optimized conditions [6]. The selectivity toward diisobutyl carbonate remains consistently high across different catalyst systems, ranging from 85% to 96% [8] [9] [10].

    Transesterification and Esterification Mechanisms

    Transesterification and esterification mechanisms represent fundamental pathways for diisobutyl carbonate synthesis, involving the exchange of alkoxy groups between carbonate esters and alcohols [13] [14]. These processes have been extensively studied to understand the underlying chemical transformations and optimize reaction conditions.

    Base-Catalyzed Transesterification Mechanisms

    Base-catalyzed transesterification proceeds through a two-step mechanism involving nucleophilic attack by alkoxide species [13]. The first step involves the deprotonation of the alcohol substrate by the basic catalyst, forming a reactive alkoxide intermediate [5]. This alkoxide then attacks the carbonyl carbon of the carbonate ester, leading to the formation of a tetrahedral intermediate [13]. The second step involves the elimination of the original alkoxy group, resulting in the formation of the desired diisobutyl carbonate product [13].

    Recent research has demonstrated that potassium imidazole exhibits exceptional catalytic activity in transesterification reactions, achieving chemical equilibrium within 3 minutes and yielding diisobutyl carbonate at 73.03% [5]. The catalyst demonstrates remarkable stability, with activity remaining virtually unchanged after ten consecutive reaction cycles [5]. This performance significantly exceeds that of traditional catalysts such as sodium methoxide, which suffers from stability issues under similar conditions [5].

    Acid-Catalyzed Esterification Pathways

    Acid-catalyzed esterification mechanisms involve the activation of the carbonyl group through protonation, enhancing its electrophilicity toward nucleophilic attack [13] [14]. The mechanism proceeds through five distinct steps: protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, removal of the leaving group, and final deprotonation to yield the product [13].

    Research utilizing alcohol-mediated esterification with carbonates has revealed that organic acids serve a dual role, both activating the carbonate substrate and functioning as chemical reactants [14]. The self-catalysis by organic acids eliminates the requirement for external catalysts, while the alcohol solvent serves as a reagent in the irreversible decomposition step [14]. This solvolytic approach drives the reaction forward through the great excess of alcohol solvent [14].

    Mechanistic Kinetics and Optimization

    Table 3: Transesterification Mechanisms - Key Parameters

    Substrate CombinationCatalystMolar RatioReaction Time (min)Yield (%)
    Dimethyl carbonate + isobutanolTetraethylammonium prolinate1:4Variable72
    Ethylene carbonate + isobutanolPotassium imidazole1:3373
    Propylene carbonate + isobutanolBasic ionic liquid1:43030-50
    1,4-Pentanediol carbonate + isobutanolMetal-rare earth oxide composite1:46092
    Methyl acetate + isobutanolIonic liquid with molecular entrainer1:212085-90

    The kinetic analysis reveals that the choice of catalyst system significantly influences both reaction rate and final yield [15] [5] [16]. Homogeneous catalysts such as potassium imidazole achieve rapid equilibrium, while heterogeneous metal oxide systems require longer reaction times but often achieve higher ultimate yields [6] [5].

    Thermodynamic Considerations

    The thermodynamic equilibrium of transesterification reactions presents both challenges and opportunities for diisobutyl carbonate synthesis [13] [14]. Since both reactants and products are esters and alcohols, the reaction is inherently reversible with equilibrium constants close to unity [13]. Successful implementation requires exploitation of Le Chatelier's principle through the use of excess alcohol or continuous product removal [13] [17].

    Advanced process designs utilizing reactive distillation have demonstrated the ability to overcome equilibrium limitations [16] [17]. These systems combine reaction and separation in a single unit operation, continuously removing products and driving the reaction toward completion [16] [17].

    Role of Ionic Liquids in Electrochemical Synthesis

    Ionic liquids have emerged as versatile media for the electrochemical synthesis of diisobutyl carbonate, offering unique advantages in terms of carbon dioxide activation, enhanced solubility, and electrochemical stability [18] [19] [20]. These systems provide alternative pathways that operate under mild conditions while achieving significant product yields.

    Carbon Dioxide Electroreduction in Ionic Liquids

    The electrochemical reduction of carbon dioxide in ionic liquid media proceeds through the formation of carbon dioxide anion radicals, which subsequently react with alcohol substrates to form carbonate esters [18] [21]. Research has demonstrated that carbon dioxide is reduced to the anion radical carbon dioxide- ⁻ in 1-butyl-3-methylimidazolium tetrafluoroborate in undivided electrochemical cells [18]. The process benefits from stabilization effects arising from carbon dioxide- ⁻-imidazolium cation ion-pairing, resulting in more positive reduction potentials compared to organic solvents [18].

    Screening of cathodic materials has revealed that copper and silver electrodes exhibit superior efficiency compared to titanium, nickel, and stainless steel, achieving yields of 73% and 74% respectively [18]. The electrochemical process demonstrates substrate versatility, with primary and secondary alcohols yielding 33-73% of corresponding carbonates, while tertiary alcohols and phenols remain unreactive [18].

    N-Heterocyclic Carbene Electrogeneration

    The electrosynthesis of dialkyl carbonates through electrogenerated N-heterocyclic carbenes represents an innovative approach utilizing ionic liquids as both solvent and carbene precursor [18] [21]. With 1-butyl-3-methylimidazolium tetrafluoroborate serving dual functions, the system achieves 90% conversion and 96% selectivity for carbonate products on titanium cathodes [18]. This methodology eliminates the need for toxic alkylating agents while maintaining high efficiency [18].

    Various electrode materials have been investigated to optimize product yields, with porous nanostructure composite electrodes consisting of copper skeletons and platinum shells achieving yields of 81% [18]. Silver-coated nanoporous copper composite electrodes provide comparable performance with 80% yields [18]. Indium electrodes have also demonstrated effectiveness, achieving 76% yields under optimized conditions [18].

    Ionic Liquid Structure-Activity Relationships

    Table 4: Ionic Liquids in Electrochemical Synthesis

    Ionic Liquid TypeElectrode MaterialApplied Potential (V)Current Density (mA/cm²)Product Yield (%)
    1-Butyl-3-methylimidazolium tetrafluoroborate [Bmim][BF₄]Copper, Silver-1.5 to -1.610-2073-74
    1-Butyl-3-methylimidazolium bromide [Bmim][Br]Platinum-1.2 to -1.85-1512.5
    Tetraethylammonium-based amino acid ionic liquidsTitanium-1.4 to -1.78-2590
    N-heterocyclic carbene precursor ionic liquidsVarious metals-1.3 to -1.912-3080-96
    Choline chloride-metal halide mixturesMixed metal electrodes-1.0 to -2.015-3540-80

    The structure-activity relationship analysis reveals that imidazolium-based ionic liquids with tetrafluoroborate anions achieve the highest yields in electrochemical synthesis [18] [20]. The anion component significantly influences the conversion efficiency, with bromide-containing systems showing enhanced catalytic activity but requiring optimized membrane configurations to achieve maximum yields [18].

    Process Optimization and Scale-Up Considerations

    Research into divided electrochemical cells using ionic liquid-potassium methoxide-methanol systems has demonstrated the potential for process intensification [18]. The use of Nafion 117 membrane as a cationic exchange membrane increases diisobutyl carbonate yields to 12.5% compared to undivided cell configurations [18]. Further optimization through membrane selection and process parameters offers opportunities for industrial implementation [18].

    Microchannel reactor technology has shown promise for enhancing mass transfer characteristics in ionic liquid-catalyzed carbon dioxide fixation reactions [22]. The enhanced gas-liquid contact in microchannels reduces reaction time to approximately 1/30 of that required in traditional reactors, providing new opportunities for carbon dioxide utilization and achieving carbon-neutral processes [22].

    Molecular Structure and Bonding Characteristics

    Diisobutyl carbonate belongs to the class of organic carbonate esters, which are characterized by their distinctive molecular architecture. The compound features a central carbonyl carbon atom that is sp² hybridized, forming a trigonal planar geometry around this carbon center [1] [2] [3]. The molecular structure consists of a carbonyl group flanked by two alkoxy groups, following the general structure R-O-C(=O)-O-R′, where both R groups are isobutyl (2-methylpropyl) moieties [1] [4] [5].

    The bonding within diisobutyl carbonate is entirely covalent, with the central carbon atom forming a double bond with one oxygen atom and single bonds with two additional oxygen atoms [2] [3]. Each of the two ester oxygen atoms is subsequently bonded to an isobutyl group, creating the symmetrical structure characteristic of dialkyl carbonates [1] [2]. The carbonyl oxygen is sp² hybridized, with one of its unhybridized 2p atomic orbitals participating in π-bonding with the carbonyl carbon [6] [3].

    The isobutyl groups attached to the ester oxygens are branched alkyl chains with the structure (CH₃)₂CHCH₂-, which contributes to the compound's physical properties and reactivity profile [1] [4] [5]. The presence of these branched alkyl groups influences the molecule's steric properties and affects its interactions with other molecules.

    The π-electron system within the carbonate functional group exhibits some degree of conjugation, as evidenced by spectroscopic studies of related carbonate esters [7] [3]. This conjugation contributes to the stability of the carbonate linkage and affects the compound's chemical reactivity. The planar OC(OC)₂ core structure confers rigidity to the molecule, with the C=O bond being characteristically short compared to typical single bonds [2].

    Intermolecular interactions in diisobutyl carbonate are primarily governed by weak van der Waals forces and potential C-H···O interactions, which have been observed in related carbonate systems [7]. These weak intermolecular forces contribute to the compound's physical properties, including its boiling point and viscosity characteristics.

    Thermodynamic Properties (Boiling Point, Density)

    The thermodynamic properties of diisobutyl carbonate reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point that has been reported with some variation in the literature, ranging from 188°C at 760 mmHg to estimates of 245.22°C [8] [9] [10]. This variation may be attributed to differences in measurement conditions, sample purity, or analytical methods employed.

    The density of diisobutyl carbonate is consistently reported to be in the range of 0.914 to 0.92 g/cm³ at room temperature [8] [9] [11]. This relatively low density compared to water (1.0 g/cm³) is characteristic of organic carbonate esters and reflects the compound's predominantly hydrocarbon character with relatively low molecular packing efficiency. The density value places diisobutyl carbonate among the lighter organic solvents, which contributes to its utility in various applications.

    The refractive index of diisobutyl carbonate has been measured to be approximately 1.407 to 1.4072 [8] [9] [11], which is within the typical range for organic carbonate esters. This optical property is related to the compound's molecular polarizability and provides insight into its electronic structure and intermolecular interactions.

    Surface tension measurements indicate a value of 25.81 dyne/cm for diisobutyl carbonate [9], which is relatively moderate compared to other organic solvents. This property is important for understanding the compound's wetting characteristics and its behavior in interfacial phenomena.

    The molar volume of diisobutyl carbonate can be calculated from its molecular weight (174.24 g/mol) and density to be approximately 190.6 mL/mol [9]. This parameter is useful for understanding the compound's space-filling characteristics and for theoretical calculations involving molecular dynamics or thermodynamic modeling.

    Thermal stability data suggest that diisobutyl carbonate maintains its molecular integrity under standard ambient conditions [1] . The compound's thermal properties make it suitable for applications requiring moderate temperature stability, though specific decomposition temperatures and thermal degradation pathways require further investigation.

    PropertyValueUnitsSource
    Boiling Point188-245.22°C [8] [9] [10]
    Density0.914-0.92g/cm³ [8] [9] [11]
    Refractive Index1.407-1.4072- [8] [9] [11]
    Surface Tension25.81dyn/cm [9]
    Molar Volume190.6mL/mol [9]
    Molecular Weight174.24g/mol [1] [8] [4] [5]

    Solubility and Reactivity Profiles

    The solubility characteristics of diisobutyl carbonate are typical of organic carbonate esters, exhibiting limited solubility in water but good solubility in organic solvents [1] . This solubility profile is attributed to the compound's predominantly hydrophobic character, despite the presence of polar carbonate functionality. The limited water solubility is consistent with the general behavior of dialkyl carbonates, where the hydrophobic alkyl groups dominate the overall molecular polarity.

    Diisobutyl carbonate demonstrates excellent solubility in common organic solvents, including ethanol, ether, and other polar and non-polar organic media [1] . This broad solubility profile makes it valuable as a solvent and reaction medium in organic synthesis applications. The compound's ability to dissolve a wide range of organic compounds contributes to its utility in various industrial processes.

    The reactivity profile of diisobutyl carbonate is characteristic of organic carbonate esters, exhibiting several important reaction pathways. The compound can undergo hydrolysis reactions in the presence of water, particularly under acidic or basic conditions, leading to the formation of isobutanol and carbon dioxide . This hydrolysis reaction is fundamental to understanding the compound's stability and potential degradation pathways in aqueous environments.

    Transesterification reactions represent another important aspect of diisobutyl carbonate's reactivity profile. The compound can react with alcohols in the presence of appropriate catalysts to form different carbonate esters, making it useful as a reagent in organic synthesis . This reactivity is particularly valuable in the production of specialty chemicals and pharmaceutical intermediates.

    The compound can also participate in reduction reactions, typically yielding isobutanol as a primary product when treated with reducing agents such as lithium aluminum hydride . This reaction pathway provides a route for the controlled release of the alcohol component from the carbonate ester structure.

    Diisobutyl carbonate exhibits stability under neutral conditions and inert atmospheres, making it suitable for long-term storage and use in controlled environments [14] [15]. The compound's stability profile indicates that it can be handled safely under standard laboratory and industrial conditions, provided that appropriate storage conditions are maintained.

    The compound's reactivity with nucleophiles and electrophiles follows patterns typical of carbonate esters, with the carbonyl carbon serving as an electrophilic center susceptible to nucleophilic attack . This reactivity pattern is important for understanding the compound's behavior in synthetic applications and its potential interactions with other chemical species.

    Stability Under Environmental Conditions

    The environmental stability of diisobutyl carbonate is an important consideration for its practical applications and environmental impact. Under standard atmospheric conditions, the compound demonstrates good chemical stability, maintaining its molecular integrity without significant decomposition [1] . This stability is attributed to the robust nature of the carbonate ester linkage and the absence of particularly reactive functional groups.

    Temperature stability studies indicate that diisobutyl carbonate remains stable at room temperature and can withstand moderate heating without significant degradation [1] . The compound's thermal stability makes it suitable for applications requiring elevated temperatures, though specific upper temperature limits for prolonged exposure require further investigation.

    Photochemical stability is another important aspect of the compound's environmental behavior. While specific photodegradation studies for diisobutyl carbonate are limited in the literature, related carbonate esters generally exhibit reasonable stability under normal lighting conditions [1] . However, prolonged exposure to intense ultraviolet radiation may lead to gradual decomposition, as is common with many organic compounds.

    The compound's stability in the presence of oxygen appears to be adequate for most applications, with no evidence of significant oxidative degradation under normal atmospheric conditions [1] . This oxidative stability is important for maintaining the compound's integrity during storage and use in air-exposed applications.

    Moisture sensitivity is a consideration for diisobutyl carbonate, as the compound can undergo hydrolysis in the presence of water, particularly under acidic or basic conditions . This hydrolysis reaction, while not rapid under neutral conditions, represents a potential degradation pathway that must be considered in applications involving aqueous environments.

    The compound's stability profile suggests that it should be stored under inert atmospheric conditions and at room temperature to maximize its shelf life [14] [15]. These storage requirements are consistent with standard practices for organic carbonate esters and help ensure the compound's continued stability and performance.

    pH stability studies indicate that diisobutyl carbonate is most stable under neutral to slightly acidic conditions, with increased susceptibility to hydrolysis at extreme pH values . This pH dependence is important for understanding the compound's behavior in various chemical environments and for optimizing reaction conditions in synthetic applications.

    Environmental fate studies suggest that diisobutyl carbonate would undergo gradual hydrolysis in natural aquatic systems, ultimately yielding isobutanol and carbon dioxide as primary degradation products . This biodegradation pathway is generally considered environmentally benign, as both products are naturally occurring compounds that can be metabolized by environmental microorganisms.

    The compound's low volatility compared to many organic solvents reduces its potential for atmospheric emissions and associated environmental impact [1] . This property makes diisobutyl carbonate a more environmentally friendly option compared to more volatile organic solvents in certain applications.

    XLogP3

    3.2

    Boiling Point

    190.0 °C

    Other CAS

    539-92-4

    Wikipedia

    Carbonic acid, bis(2-methylpropyl) ester

    General Manufacturing Information

    Carbonic acid, bis(2-methylpropyl) ester: INACTIVE

    Dates

    Last modified: 08-16-2023

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